2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide
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Overview
Description
2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a morpholine ring, a pyrimidine ring, and an acetamide group, which contribute to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary targets of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins .
Mode of Action
The compound interacts with its targets by binding to the active sites of iNOS and COX-2, forming hydrophobic interactions . This binding inhibits the enzymes’ activity, leading to a decrease in the production of nitric oxide and prostaglandins . As a result, the inflammatory response is reduced .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in the concentration of these pro-inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
For instance, treating LPS-induced RAW 264.7 cells with 12.5 μM concentrations of the compound significantly reduced the most noticeable elevations of iNOS and COX-2 protein levels .
Result of Action
The molecular and cellular effects of the compound’s action are primarily anti-inflammatory. It significantly reduces the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of nitric oxide and prostaglandins, leading to an overall reduction in inflammation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory activity was assessed in macrophage cells stimulated by lipopolysaccharide (LPS), a component of the cell walls of gram-negative bacteria . This suggests that the compound’s efficacy may be influenced by the presence of bacterial components or other inflammatory stimuli.
Biochemical Analysis
Biochemical Properties
The compound 2-methoxy-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}acetamide has been found to interact with enzymes such as iNOS and COX-2 . It has a strong affinity for these active sites and forms hydrophobic interactions with them .
Cellular Effects
In cellular processes, 2-methoxy-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}acetamide has been shown to have significant effects. It can inhibit the production of NO at non-cytotoxic concentrations . It also dramatically reduces iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells .
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}acetamide involves binding interactions with biomolecules and changes in gene expression . The compound decreases the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Preparation Methods
The synthesis of 2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide typically involves the reaction of morpholine with pyrimidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of a pyrimidine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide has several scientific research applications, including:
Comparison with Similar Compounds
2-methoxy-N-((4-morpholinopyrimidin-2-yl)methyl)acetamide can be compared with other morpholinopyrimidine derivatives, such as:
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This compound also exhibits anti-inflammatory activity but has a different structural arrangement and may have varying degrees of potency.
2-(4-fluorophenyl)-6-methoxyphenol derivatives: These compounds share similar structural features but differ in their substituents, which can affect their biological activities and therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to inhibit key enzymes involved in inflammation .
Properties
IUPAC Name |
2-methoxy-N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-18-9-12(17)14-8-10-13-3-2-11(15-10)16-4-6-19-7-5-16/h2-3H,4-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEIRXXXDSRHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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